N-Octadecyl-N'-propyl-sulfamide
N-Octadecyl-N'-propyl-sulfamide
Peroxisome proliferator-activated receptors (PPARs) play an essential role in regulating lipid and glucose metabolism. Oleoyl ethanolamide (OEA), a natural ligand for PPARα, has been shown to suppress food intake and reduce weight gain in rats when administered systemically at 10 mg/kg intraperitoneally. N-Octadecyl-N'-propyl-sulfamide is an analog of OEA with selective binding affinity for PPARα. It is a more potent activator of PPARα, exhibiting an EC50 value of 100 nM, compared to OEA, which exhibits an EC50 value of 120 nM. At a dose of 1 mg/kg for 8-11 days, N-octadecyl-N'-propyl-sulfamide induces satiety, thereby decreasing food-intake, body weight, and plasma triglyceride concentration in free-feeding Wistar and obese Zucker (fa/fa) rats.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0005498
InChI:
InChI=1S/C21H46N2O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26(24,25)22-20-4-2/h22-23H,3-21H2,1-2H3
SMILES:
CCCCCCCCCCCCCCCCCCNS(=O)(=O)NCCC
Molecular Formula:
C21H46N2O2S
Molecular Weight:
390.7 g/mol
N-Octadecyl-N'-propyl-sulfamide
CAS No.:
VCID: VC0005498
Molecular Formula: C21H46N2O2S
Molecular Weight: 390.7 g/mol
* For research use only. Not for human or veterinary use.

Description | Peroxisome proliferator-activated receptors (PPARs) play an essential role in regulating lipid and glucose metabolism. Oleoyl ethanolamide (OEA), a natural ligand for PPARα, has been shown to suppress food intake and reduce weight gain in rats when administered systemically at 10 mg/kg intraperitoneally. N-Octadecyl-N'-propyl-sulfamide is an analog of OEA with selective binding affinity for PPARα. It is a more potent activator of PPARα, exhibiting an EC50 value of 100 nM, compared to OEA, which exhibits an EC50 value of 120 nM. At a dose of 1 mg/kg for 8-11 days, N-octadecyl-N'-propyl-sulfamide induces satiety, thereby decreasing food-intake, body weight, and plasma triglyceride concentration in free-feeding Wistar and obese Zucker (fa/fa) rats. |
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Product Name | N-Octadecyl-N'-propyl-sulfamide |
Molecular Formula | C21H46N2O2S |
Molecular Weight | 390.7 g/mol |
IUPAC Name | N-(propylsulfamoyl)octadecan-1-amine |
Standard InChI | InChI=1S/C21H46N2O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26(24,25)22-20-4-2/h22-23H,3-21H2,1-2H3 |
Standard InChIKey | VOJRCUXNIZFQKR-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCCNS(=O)(=O)NCCC |
Canonical SMILES | CCCCCCCCCCCCCCCCCCNS(=O)(=O)NCCC |
Appearance | Assay:≥95%A crystalline solid |
Synonyms | N-octadecyl-N'-propyl-sulfamide |
PubChem Compound | 16103197 |
Last Modified | Apr 15 2024 |
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